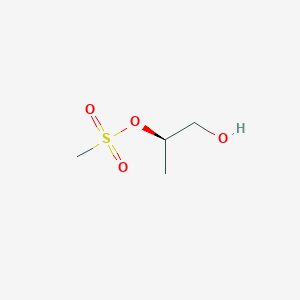
1,2-Propanediol, 2-methanesulfonate, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-methanesulfonate, (2R)- typically involves the reaction of 1,2-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-propanediol, the precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, can be achieved through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) . Alternative sustainable routes include glycerol hydrogenolysis and biotechnological methods, which are gaining popularity due to their lower energy consumption and reduced carbon footprint .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 2-methanesulfonate, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 1,2-propanediol.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is 1,2-propanediol.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 2-methanesulfonate, (2R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 2-methanesulfonate, (2R)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol: A precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, commonly used in antifreeze and as a solvent.
2-Methyl-1,3-propanediol: A biodegradable glycol used in polymer and coating applications.
1,3-Propanediol: Used in the production of polytrimethylene terephthalate (PTT) and other polymers.
Uniqueness
1,2-Propanediol, 2-methanesulfonate, (2R)- is unique due to its specific methanesulfonate functional group, which imparts distinct reactivity and solubility properties. This makes it valuable in specialized chemical syntheses and industrial applications .
Propiedades
Número CAS |
80549-03-7 |
|---|---|
Fórmula molecular |
C4H10O4S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxypropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
AHTOKBNEPGPRHL-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CO)OS(=O)(=O)C |
SMILES canónico |
CC(CO)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















